[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] benzenesulfonate

PDE4 inhibition Anti-inflammatory Enzymatic assay

[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] benzenesulfonate (CAS 478048-05-4) is a synthetic benzofuranylsulfonate oxime derivative that serves as a research tool for investigating phosphodiesterase 4 (PDE4) inhibition, a validated mechanism for controlling inflammation via the cAMP signaling pathway. The compound class has been shown to inhibit PDE4 in human polymorphonuclear neutrophils (PMN) and to elevate cAMP levels, demonstrating potent anti-inflammatory potential.

Molecular Formula C14H13NO4S
Molecular Weight 291.32
CAS No. 478048-05-4
Cat. No. B2893098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] benzenesulfonate
CAS478048-05-4
Molecular FormulaC14H13NO4S
Molecular Weight291.32
Structural Identifiers
SMILESC1CC2=C(C=CO2)C(=NOS(=O)(=O)C3=CC=CC=C3)C1
InChIInChI=1S/C14H13NO4S/c16-20(17,11-5-2-1-3-6-11)19-15-13-7-4-8-14-12(13)9-10-18-14/h1-3,5-6,9-10H,4,7-8H2/b15-13-
InChIKeyKDYZIRNIGWFEKL-SQFISAMPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] benzenesulfonate (CAS 478048-05-4) Is a Critical Reagent for PDE4-Targeted Inflammation Research


[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] benzenesulfonate (CAS 478048-05-4) is a synthetic benzofuranylsulfonate oxime derivative that serves as a research tool for investigating phosphodiesterase 4 (PDE4) inhibition, a validated mechanism for controlling inflammation via the cAMP signaling pathway [1]. The compound class has been shown to inhibit PDE4 in human polymorphonuclear neutrophils (PMN) and to elevate cAMP levels, demonstrating potent anti-inflammatory potential [1]. The precise structural features, such as the (Z)-configuration of the oxime and the O-phenylsulfonyl substituent, are critical determinants of target affinity within this chemical series.

Why Generic PDE4 Inhibitors Cannot Replace [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] benzenesulfonate in Validated Experimental Models


The benzofuranylsulfonate class of PDE4 inhibitors exhibits highly variable potency and selectivity profiles depending on the nature of the sulfonate ester and the substitution pattern on the benzofuran core [1]. As reported in the foundational patent, IC50 values for superoxide inhibition in human PMN range from 0.001 to 1 µM across different examples, and PDE4 IC50 values also range from 0.001 to 0.13 µM [1]. This wide variability demonstrates that even closely related analogs, such as the corresponding methanesulfonate (CAS 478048-06-5) or 4-methylbenzenesulfonate (CAS 180339-35-9) , cannot be assumed to exhibit equivalent efficacy or target engagement. Procurement of the exact compound is therefore essential to replicate published biological results and avoid confounding batch-to-batch variability in structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] benzenesulfonate Versus Closest Analogs


PDE4 Enzymatic Inhibition: Rank-Order Potency Within the Benzofuranylsulfonate Series

In the foundational patent for this class [1], the benzofuranylsulfonate series demonstrates that PDE4 IC50 values are highly sensitive to sulfonate ester identity. While the specific IC50 for the benzenesulfonate derivative (CAS 478048-05-4) is not directly disclosed, the closest structural analog that is disclosed, a related sulfonate ester (Example 36), achieved an IC50 of 0.001 µM in the human PMN particulate PDE4 assay. By structural interpolation, the benzenesulfonate is predicted to fall within the high-potency range (<0.1 µM), but it cannot be quantitatively assumed to be identical to any other example. This establishes the compound as a non-fungible entity within the patent exemplification.

PDE4 inhibition Anti-inflammatory Enzymatic assay

Superoxide Anion Production Inhibition: Functional Potency in Human Neutrophils

The patent disclosing this chemical series reports that compounds within the benzofuranylsulfonate class inhibit FMLP-stimulated superoxide production in human PMN with IC50 values between 0.001 and 1 µM [1]. The benzenesulfonate derivative is structurally positioned to deliver an IC50 for superoxide inhibition that is strongly correlated with its PDE4 inhibitory potency, as observed for all series members. However, without a disclosed value for this specific compound, its functional anti-inflammatory potency relative to, for example, the most potent examples (IC50 = 0.001 µM) or the least potent ones (IC50 = 1 µM) is an experimental unknown.

Superoxide inhibition Neutrophil Oxidative burst

cAMP Elevation: Pharmacodynamic Differentiation from Analogs

Compounds within the benzofuranylsulfonate series elevate cyclic AMP (cAMP) levels in human PMN at 1 µM compound concentration, with reported values ranging from 0% to 400% of vehicle controls [1]. The magnitude of cAMP elevation is a direct pharmacodynamic readout of PDE4 inhibition in intact cells and has been shown to vary across structurally distinct examples of this class. The benzenesulfonate derivative, by virtue of its unique substitution, is expected to produce a distinct cAMP elevation profile that cannot be predicted from other sulfonate esters, such as the methanesulfonate (CAS 478048-06-5).

cAMP elevation Signal transduction Pharmacodynamic marker

Sulfonate Ester Identity: Structural Determinant of PDE4 Selectivity vs. Other PDE Isoforms

The benzenesulfonate ester differentiates this compound from the methanesulfonate (CAS 478048-06-5) and 4-methylbenzenesulfonate (CAS 180339-35-9) analogs . In the broader benzofuranylsulfonate patent , the sulfonate moiety (R4 group) is explicitly defined to influence PDE4 inhibitory potency and selectivity. Although no direct head-to-head selectivity profiling is published for these three analogs, SAR precedent in oxime-based PDE4 inhibitors [1] indicates that larger, aromatic sulfonate esters (such as benzenesulfonate) generally exhibit enhanced PDE4 selectivity over PDE3 and PDE5 compared to smaller alkyl sulfonates.

PDE isoform selectivity Off-target activity SAR

Validated Applications for [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] benzenesulfonate in Inflammation and PDE4 Research


Structure-Activity Relationship (SAR) Expansion of the Benzofuranylsulfonate PDE4 Inhibitor Series

This compound serves as a critical probe for expanding the SAR landscape of PDE4-inhibiting benzofuranylsulfonates. As established in the foundational patent [1], the sulfonate ester is a key pharmacophoric element. Researchers can directly compare the biological activity (PDE4 IC50, superoxide inhibition IC50, cAMP elevation) of this benzenesulfonate against the published data for other sulfonate esters to map the steric and electronic requirements for optimal anti-inflammatory activity.

Mechanistic Studies of cAMP-Mediated Regulation of Neutrophil Oxidative Burst

The compound is ideally suited for investigating the role of PDE4 in regulating the FMLP-stimulated respiratory burst in human neutrophils [1]. The human PMN superoxide inhibition assay, described in detail in the patent, provides a robust experimental framework for benchmarking the compound's functional potency alongside established PDE4 inhibitors.

In Vitro Profiling of PDE4 Isoform Selectivity

Based on cross-study SAR comparisons with oxime-based PDE4 inhibitors [2], this benzenesulfonate derivative is predicted to exhibit enhanced selectivity for PDE4 over PDE3 and PDE5. It can be employed in head-to-head enzymatic panels to experimentally verify this selectivity advantage, generating data that will position it favorably for in vivo proof-of-concept studies.

Reference Standard for Procuring High-Purity Research Material

As demonstrated by vendor listings , closely related analogs such as the methanesulfonate (CAS 478048-06-5) and 4-methylbenzenesulfonate (CAS 180339-35-9) are commercially available at varying purity levels (typically 90–95%). This compound (CAS 478048-05-4) serves as a clearly defined, single-entity reference standard for analytical method development, purity verification, and batch-to-batch consistency assessment when sourcing these analogs.

Quote Request

Request a Quote for [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] benzenesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.